molecular formula C17H19N7O2 B6782781 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one

3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one

Cat. No.: B6782781
M. Wt: 353.4 g/mol
InChI Key: GAFXEHKHVRIKRE-UHFFFAOYSA-N
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Description

3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one is a complex organic compound that features a unique combination of triazole, azetidine, and benzotriazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of 3,5-dimethyl-1,2,4-triazole, which is then reacted with azetidine under specific conditions to form the intermediate. This intermediate is further reacted with benzotriazinone derivatives to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential. It may serve as a lead compound for developing new drugs with specific biological activities.

Industry

In industry, the compound’s unique properties make it suitable for applications in materials science. It can be used in the development of advanced materials with specific functionalities, such as sensors, catalysts, and polymers.

Mechanism of Action

The mechanism of action of 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The triazole and benzotriazinone moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,4-triazine
  • 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-triazole

Uniqueness

Compared to similar compounds, 3-[3-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one stands out due to its unique combination of functional groups. The presence of both triazole and benzotriazinone moieties provides distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its potential as a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[3-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-11-18-12(2)24(20-11)13-9-22(10-13)16(25)7-8-23-17(26)14-5-3-4-6-15(14)19-21-23/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFXEHKHVRIKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CN(C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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